molecular formula C20H22N2O4 B11683209 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

Cat. No.: B11683209
M. Wt: 354.4 g/mol
InChI Key: VCQQTGZTHRRFRJ-UHFFFAOYSA-N
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Description

13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a complex organic compound belonging to the benzoxazine family This compound is characterized by its unique molecular structure, which includes a benzoxazine ring system fused with a benzoxazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
  • 13,13-diethyl-6-methyl-10-nitro-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

Uniqueness

Compared to similar compounds, 13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is unique due to the presence of diethyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

13,13-diethyl-6-methyl-10-nitro-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

InChI

InChI=1S/C20H22N2O4/c1-4-20(5-2)16-8-6-7-9-17(16)21-13(3)25-18-11-10-14(22(23)24)12-15(18)19(21)26-20/h6-13,19H,4-5H2,1-3H3

InChI Key

VCQQTGZTHRRFRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N3C(OC4=C(C3O1)C=C(C=C4)[N+](=O)[O-])C)CC

Origin of Product

United States

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